molecular formula C10H10ClN3O B2983845 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 93506-03-7

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2983845
CAS No.: 93506-03-7
M. Wt: 223.66
InChI Key: DDWSNPFRYQBQJQ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 5-chloro-2-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperazine derivatives are found in numerous pharmaceuticals, including antibiotics, anticancer drugs, antimicrobials, antipsychotics, and antidepressants .

Safety and Hazards

Safety and hazard information would also depend on the specific compound. For example, 5-chloro-2-methoxyphenylboronic acid can cause skin and eye irritation and may be harmful if swallowed .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Piperazine derivatives have a wide range of uses in pharmaceuticals and other industries, and research in this area is ongoing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 5-chloro-2-methoxyphenylhydrazine with appropriate pyrazole precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and in solvents like ethanol or DMF to ensure optimal reaction conditions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(11)4-7(9)8-5-13-14-10(8)12/h2-5H,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWSNPFRYQBQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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